molecular formula C16H12O7 B1671783 Nepetin CAS No. 520-11-6

Nepetin

Cat. No.: B1671783
CAS No.: 520-11-6
M. Wt: 316.26 g/mol
InChI Key: FHHSEFRSDKWJKJ-UHFFFAOYSA-N
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Description

6-Methoxyluteolin is a natural product found in Salvia plebeia, Coreopsis lanceolata, and other organisms with data available.
See also: Arnica montana Flower (has part).

Mechanism of Action

Target of Action

Nepetin, a bioactive flavonoid, has been found to target multiple proteins. It has been reported to effectively inhibit the activity of Caseinolytic peptidase P (ClpP) , a hydrolase that regulates the virulence level of Staphylococcus aureus. This compound also targets Phospholipase Cγ1 (PLCγ1) and Akt signaling pathways in mast cells . Moreover, it has been suggested that this compound targets PTPN1, PTPN2, and PTPN11 .

Mode of Action

This compound interacts with its targets to bring about significant changes. For instance, it has been found to bind to ClpP, reducing the thermal stability of ClpP . In mast cells, this compound suppresses the intracellular Ca^2+ level and the activation of PLCγ1 and cPLA2 .

Biochemical Pathways

This compound influences several biochemical pathways. It suppresses the activation of the NF-κB and MAPK signaling pathways , as well as TRAF6-mediated ubiquitination of Beclin 1 , which is necessary for the induction of autophagy . In mast cells, this compound treatment reduces PGD2 production and suppresses cyclooxygenase-2 protein expression via the inhibition of the Akt and nuclear factor-κB signaling pathways .

Result of Action

This compound has been reported to have several molecular and cellular effects. It reduces degranulation and LTC4 generation in bone marrow-derived mast cells (BMMC) . It also suppresses the virulence of S. aureus and effectively combats the lethal pneumonia caused by MRSA . In osteoclastogenesis, this compound inhibits RANKL-induced osteoclast differentiation, formation, and bone resorption .

Biochemical Analysis

Biochemical Properties

Nepetin interacts with various enzymes and proteins in biochemical reactions. It suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells . It also reduces the intracellular Ca 2+ level and activation of PLCγ1 and cPLA 2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cyclooxygenase-2 protein expression via the inhibition of the Akt and nuclear factor-κB signaling pathways . It also reduces prostaglandin D 2 production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the activation of NF-κB and MAPK signalling pathways, as well as TRAF6-mediated ubiquitination of Beclin 1, which is necessary for the induction of autophagy .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-16-11(20)6-13-14(15(16)21)10(19)5-12(23-13)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHSEFRSDKWJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199959
Record name Eupafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-11-6
Record name Nepetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eupafolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxyluteolin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eupafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPAFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3O7LF3GED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of nepetin, and how does it interact with them?

A1: this compound has been identified as a multi-targeting inhibitor of protein tyrosine phosphatases (PTPs), specifically PTPN1, PTPN2, and PTPN11. [] These enzymes play crucial roles in regulating insulin signaling pathways. This compound's inhibitory action on these PTPs is believed to be mediated through direct binding, although the precise binding sites and mechanisms require further investigation.

Q2: How does this compound's inhibition of PTPs translate to its observed effects on glucose uptake?

A2: By inhibiting PTPN1, PTPN2, and PTPN11, this compound prevents the dephosphorylation of key proteins involved in the insulin signaling cascade, such as AMPK. This leads to increased AMPK activation and subsequently enhances glucose uptake in adipocytes. []

Q3: What is this compound's role in inflammatory responses, particularly in the context of atopic dermatitis?

A3: this compound exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators and cytokines, including iNOS, COX-2, PGES2, NO, IL-1β, IL-6, and TNF-α, in LPS-stimulated human keratinocytes. [, ] This suppression is attributed to this compound's ability to reduce LPS-induced ROS production and inhibit the translocation of NF-κB from the cytosol to the nucleus, thereby mitigating the inflammatory cascade. []

Q4: How does this compound impact osteoclastogenesis and bone resorption, and what are the implications for diseases like osteoarthritis?

A4: this compound effectively inhibits RANKL-induced osteoclast differentiation, formation, and bone resorption. [] It achieves this by attenuating the RANKL-induced activation of NF-κB and MAPK signaling pathways. Furthermore, this compound suppresses TRAF6-dependent ubiquitination of Beclin 1, a crucial step in autophagy induction, which contributes to its protective effects against osteolysis. []

Q5: Can this compound influence the virulence of bacterial pathogens, and if so, what is the mechanism?

A5: Research indicates that this compound can effectively inhibit the activity of caseinolytic peptidase P (ClpP), a serine protease that regulates virulence in Staphylococcus aureus. [] this compound binds to ClpP with a KD value of 602 nM, reducing its thermal stability and subsequently suppressing bacterial virulence. [] This interaction suggests a potential therapeutic avenue for combating infections, particularly those caused by methicillin-resistant S. aureus (MRSA).

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C16H12O6, and its molecular weight is 300.26 g/mol.

Q7: Are there any spectroscopic data available to characterize this compound?

A7: Yes, this compound has been characterized using various spectroscopic techniques, including UV, 1H NMR, and 13C NMR. These data are crucial for its structural elucidation and identification. [, , , , ]

Q8: How do structural modifications of this compound affect its biological activity?

A8: The presence of hydroxyl and methoxy groups in this compound's structure plays a significant role in its biological activities. For instance, the substitution pattern of these groups influences its interaction with prion neuropeptide PrP106-126, impacting its ability to inhibit fibril formation and mitigate cytotoxicity. [] Further research is needed to fully elucidate the SAR of this compound and develop more potent and selective derivatives.

Q9: What in vitro and in vivo models have been used to evaluate this compound's efficacy?

A9: this compound's efficacy has been evaluated in various models: - In vitro: Cell-based assays using human keratinocytes, chondrocytes, and adipocytes have been employed to assess its anti-inflammatory, anti-osteoclastogenic, and insulin-sensitizing effects. [, , , ] - In vivo: Animal models, including a mouse model of atopic dermatitis and a titanium particle-induced calvarial osteolysis model, have been utilized to demonstrate its therapeutic potential. [, ]

Q10: Is there any information available regarding the toxicity and safety profile of this compound?

A10: While this compound generally exhibits a favorable safety profile in preclinical studies, comprehensive toxicological evaluations are necessary to determine its long-term safety and potential adverse effects. [, ]

Q11: What analytical methods are commonly employed for the characterization and quantification of this compound?

A11: Several analytical techniques are used for this compound analysis: - High-performance liquid chromatography (HPLC): Often coupled with diode array detection (DAD) or mass spectrometry (MS) for separation, identification, and quantification. [, , , , ] - Thin-layer chromatography (TLC): A simple and rapid method for qualitative analysis and preliminary purification. [] - Spectroscopic techniques: UV, 1H NMR, and 13C NMR are valuable tools for structural confirmation. [, , , , ]

Q12: What are the potential sources of this compound for research and development purposes?

A12: this compound is found in various plant species, including Saussurea involucrata, Eupatorium arnottianum, Plantago species, and Tarconanthus camphoratus. [, , , ] Extraction and purification methods from these natural sources are crucial for obtaining sufficient quantities for research and development.

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